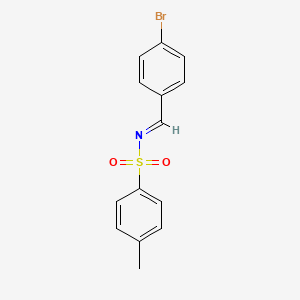

(E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC13257797

Molecular Formula: C14H12BrNO2S

Molecular Weight: 338.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12BrNO2S |

|---|---|

| Molecular Weight | 338.22 g/mol |

| IUPAC Name | (NE)-N-[(4-bromophenyl)methylidene]-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H12BrNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10+ |

| Standard InChI Key | PQUIUBJMRRZMDV-MHWRWJLKSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)Br |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br |

Introduction

(E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is characterized by its specific molecular structure, which includes a bromobenzylidene group attached to a 4-methylbenzenesulfonamide moiety. This compound is of interest in various chemical and biological studies due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of (E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-bromobenzaldehyde and 4-methylbenzenesulfonamide in the presence of a suitable catalyst or base. This reaction is often carried out under mild conditions to form the imine bond.

Anticancer Activity

Some sulfonamide derivatives have shown promise as anticancer agents, particularly in inhibiting enzymes involved in cancer cell proliferation. The structural modifications, such as the introduction of a bromo group, can enhance or alter these activities.

Spectroscopic Data

Spectroscopic analysis, including NMR and IR spectroscopy, is crucial for confirming the structure of (E)-N-(4-bromobenzylidene)-4-methylbenzenesulfonamide. These techniques provide detailed information about the molecular structure and help in identifying functional groups.

Example Spectroscopic Data for Similar Compounds

| Compound | NMR Data (CDCl3) | IR Data |

|---|---|---|

| (E)-N-Benzylidene-4-methylbenzenesulfonamide | δ 2.33 (3H, s), 7.25 (2H, d, J = 8.2 Hz), 7.48 (2H, t, J = 7.8 Hz), 7.51 (1H, t, J = 6.2 Hz), 7.80-7.84 (4H, m), 8.99 (1H, s) | Not specified |

| (E)-N-(4-Bromobenzylidene)benzenesulfonamide | δ 7.37 (2H, d, J = 8.0 Hz), 7.44 (2H, m), 7.55 (1H, m), 7.78 (2H, d, J = 8.0 Hz), 7.97 (2H, m), 9.14 (1H, s) | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume